molecular formula C11H21N5O B1490956 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine CAS No. 2097981-73-0

1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine

Cat. No. B1490956
CAS RN: 2097981-73-0
M. Wt: 239.32 g/mol
InChI Key: PFRBQGYPQIOVLU-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine, also known as AEPP, is a novel synthetic compound with potential applications in a variety of scientific fields. AEPP is of interest due to its unique chemical structure, which combines the azido group from 2-azidoethyl and the tetrahydro-2H-pyran-4-yl group from 4-tetrahydro-2H-pyran-4-ylpiperazine. This structure provides a variety of possible applications in scientific research and experimentation. AEPP is a relatively new compound, with only a few studies conducted on its synthesis, mechanism of action, and applications in scientific research.

Scientific Research Applications

1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied for its potential applications in a variety of scientific fields. In biochemistry, 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied as a potential inhibitor of enzymes involved in the synthesis of nucleic acids. In physiology, 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied as a potential regulator of cell signaling pathways. In pharmacology, 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has been studied as a potential drug target for the treatment of a variety of diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine is not yet fully understood. However, it is believed that 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine works by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This inhibition is thought to be mediated by the azido group, which binds to the active site of the enzyme and prevents its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine have not yet been fully studied. However, preliminary studies suggest that 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has the potential to regulate a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine is also believed to have the potential to modulate the activity of certain enzymes involved in the synthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. It also has a low toxicity and is relatively inexpensive. However, there are some limitations to using 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine in laboratory experiments. It is not very soluble in water, and its effects on cellular processes are not yet well understood.

Future Directions

There are several potential future directions for research on 1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine. These include further studies on its mechanism of action, its effects on cellular processes, and its potential applications in drug discovery and development. Additionally, further studies on its synthesis and potential applications in biotechnology and nanotechnology are needed. Finally, further studies on its potential toxicity and safety profile are also needed.

properties

IUPAC Name

1-(2-azidoethyl)-4-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c12-14-13-3-4-15-5-7-16(8-6-15)11-1-9-17-10-2-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRBQGYPQIOVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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